3-[(Ethylsulfanyl)methyl]piperidine hydrochloride
Description
Historical Context and Discovery
The historical development of 3-[(Ethylsulfanyl)methyl]piperidine hydrochloride is intrinsically linked to the broader discovery and development of piperidine chemistry. The foundational work in piperidine chemistry traces back to 1850 when Scottish chemist Thomas Anderson first reported piperidine, followed by independent work by French chemist Auguste Cahours in 1852, who provided the compound with its current nomenclature. These early investigations established piperidine as a six-membered heterocyclic amine consisting of five methylene bridges and one amine bridge, forming the structural foundation for numerous derivative compounds including this compound.
The systematic naming and characterization of this compound reflects advances in analytical chemistry and structural determination methods. The compound is recognized by multiple synonyms including 3-(ethylsulfanylmethyl)piperidine hydrochloride and bears various commercial identifiers such as AKOS026746918 and EN300-241399, demonstrating its integration into commercial chemical supply chains. The parent compound, identified as 3-[(Ethylsulfanyl)methyl]piperidine (PubChem CID 53681307), serves as the free base form, with the hydrochloride salt being the more commonly utilized form in research applications.
Significance in Organic and Medicinal Chemistry
This compound occupies a significant position in organic and medicinal chemistry due to its unique structural characteristics and synthetic versatility. The compound represents an important class of sulfur-containing piperidine derivatives that have shown considerable promise in pharmaceutical applications. Piperidine-containing compounds are recognized as one of the most important synthetic medicinal building blocks for drug construction, with their synthesis having become widespread in modern pharmaceutical research.
The structural significance of this compound lies in its combination of a piperidine ring system with an ethylsulfanyl methyl substituent at the 3-position. This specific substitution pattern provides unique electronic and steric properties that influence both the compound's reactivity and its potential biological activities. The presence of the sulfur atom in the ethylsulfanyl group introduces additional synthetic possibilities through oxidation reactions, which can generate sulfoxide and sulfone derivatives, thereby expanding the chemical space accessible from this scaffold.
In medicinal chemistry contexts, piperidine derivatives have demonstrated remarkable therapeutic potential across various disease areas. The structural motif is prevalent in numerous approved pharmaceuticals, with recent approvals including compounds such as avycaz, cotellic, varubi, zejula, daurismo, galafold, akynzeo, ubrelvy, and recarbrio between 2015 and 2020. The introduction of chiral centers in piperidine scaffolds, such as those potentially accessible through the 3-position substitution in this compound, has been shown to significantly influence physicochemical properties, potency, selectivity, and pharmacokinetic profiles.
The compound's significance extends to its role as a synthetic intermediate in the preparation of more complex molecular architectures. The ethylsulfanyl substituent can serve as a synthetic handle for further functionalization, including oxidation to sulfoxides or sulfones, substitution reactions, and metal-catalyzed cross-coupling reactions. These transformations enable the synthesis of diverse chemical libraries for biological screening and lead compound optimization.
Overview of Piperidine Derivatives in Chemical Research
Piperidine derivatives constitute a vast and rapidly expanding area of chemical research, with these six-membered nitrogen-containing heterocycles serving as fundamental building blocks in organic synthesis and drug discovery. The piperidine ring system, characterized by one nitrogen atom and five carbon atoms in the sp3-hybridized state, provides a flexible and versatile scaffold for molecular design. The overwhelming research interest in this area is evidenced by the publication of more than 7000 piperidine-related scientific papers in recent years, demonstrating the continued vitality and importance of this chemical class.
Table 1: Key Structural and Physical Properties of Representative Piperidine Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Pattern | CAS Number |
|---|---|---|---|---|
| This compound | C8H18ClNS | 195.75 | 3-ethylsulfanylmethyl | 1864073-29-9 |
| 3-[(Methylsulfanyl)methyl]piperidine hydrochloride | C7H15ClNS | 181.72 | 3-methylsulfanylmethyl | Not specified |
| (3S)-3-Methylpiperidine hydrochloride | C6H14ClN | 135.64 | 3-methyl (chiral) | 155797-02-7 |
| 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride | C8H18ClNS | 195.75 | 4-ethylsulfanylmethyl | 1864073-40-4 |
The synthetic approaches to piperidine derivatives have evolved significantly, encompassing traditional methods such as hydrogenation of pyridines as well as more sophisticated approaches including intramolecular cyclization reactions, multicomponent reactions, and metal-catalyzed transformations. The industrial production of piperidine itself relies primarily on the hydrogenation of pyridine using molybdenum disulfide catalysts, but derivative synthesis often requires more specialized methodologies.
Recent advances in piperidine chemistry have focused on the development of stereoselective synthesis methods, particularly for the preparation of chiral piperidine derivatives. These efforts have been driven by the recognition that stereochemistry plays a crucial role in the biological activity of piperidine-containing pharmaceuticals. Modern synthetic approaches include asymmetric hydrogenation using chiral catalysts, stereoselective cyclization reactions, and the use of chiral auxiliaries in key synthetic steps.
The pharmaceutical relevance of piperidine derivatives extends across numerous therapeutic areas, including neurology, oncology, infectious diseases, and cardiovascular medicine. Natural products containing the piperidine motif, such as piperine from black pepper, solenopsin from fire ants, anabasine from tree tobacco, lobeline from Indian tobacco, and the historically significant coniine from poison hemlock, have provided inspiration for synthetic medicinal chemistry efforts.
Table 2: Recent Synthetic Methodologies for Piperidine Derivative Preparation
| Methodology | Key Reagents/Conditions | Advantages | Literature Examples |
|---|---|---|---|
| Asymmetric Hydrogenation | Rhodium/Ruthenium catalysts, chiral ligands | High enantioselectivity | Tofacitinib synthesis |
| Multicomponent Reactions | Various aldehydes, amines, active methylene compounds | Efficiency, diversity | Spiropiperidine synthesis |
| Metal-Catalyzed Cyclization | Palladium, copper, or nickel catalysts | Mild conditions, functional group tolerance | Substituted piperidines |
| Radical Cyclization | Triethylborane, iodine sources | Access to complex structures | Polysubstituted derivatives |
Properties
IUPAC Name |
3-(ethylsulfanylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS.ClH/c1-2-10-7-8-4-3-5-9-6-8;/h8-9H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUVTMZJCXEQGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- D-Glutamic acid and its derivatives serve as starting materials for (R)-3-amino piperidine hydrochloride synthesis, which shares structural similarity with this compound in the piperidine core.
- 3-Pyridine ethyl acetate derivatives are used as precursors for (R)-3-piperidine ethyl acetate hydrochloride, which can be chemically modified to introduce ethylsulfanyl groups.
Detailed Preparation Methodologies
Multi-step Synthesis from D-Glutamic Acid (Applicable to Piperidine Core)
A patented method involves a sequence of reactions starting from D-glutamic acid to obtain (R)-3-amino piperidine dihydrochloride, which can be adapted for ethylsulfanyl substitution:
| Step | Reaction Description | Conditions/Notes | Yield/Purity |
|---|---|---|---|
| 1 | Hydroxyl esterification and amido Boc protection | D-glutamic acid + methanol + SOCl2 (≤30°C) | 99% yield, 95% purity |
| 2 | Ester reduction | Reduction of ester groups | High conversion |
| 3 | Hydroxyl activation | Activation for cyclization | Controlled temperature |
| 4 | Cyclization | Formation of piperidine ring | Efficient |
| 5 | Boc deprotection and salt formation | HCl gas treatment | Industrial scale |
This route is noted for its short synthetic path, low cost, and industrial scalability.
Synthesis via 3-Pyridine Ethyl Acetate Derivatives
Another approach involves:
| Step | Reaction Description | Conditions/Notes | Yield/Purity |
|---|---|---|---|
| 1 | Formation of (N-benzyl)-3-pyridine ethyl acetate ammonium salt | 3-pyridine ethyl acetate + benzyl chloride in acetonitrile, reflux 80-90°C for 10-16 h | 95% yield |
| 2 | Catalytic hydrogenation of pyridine ring | Pd/C or Rh/Al2O3 catalyst, H2 gas, 60 atm, 60-80°C | High selectivity |
| 3 | Resolution with L-(+)-mandelic acid | To obtain optically pure (R)-isomer | >99% optical purity |
| 4 | Hydrochloride salt formation | Dry HCl gas in ether, ice bath, 2 h | 100% yield |
This method yields high purity piperidine ethyl acetate hydrochloride, which can be further functionalized to introduce ethylsulfanyl groups at the 3-position.
Summary Table of Preparation Steps for this compound
| Stage | Key Reactions/Processes | Typical Reagents/Conditions | Notes/Comments |
|---|---|---|---|
| Piperidine ring formation | Cyclization from amino acid or hydrogenation of pyridine derivatives | D-glutamic acid or 3-pyridine ethyl acetate; Pd/C or Rh catalyst | Industrially scalable routes exist |
| Protection/deprotection | Boc or Cbz protection of amino groups | Boc2O, CbzCl, acid/base conditions | Ensures selectivity |
| Introduction of ethylsulfanyl group | Nucleophilic substitution on halomethyl intermediate | Ethanethiol, base (e.g., NaH, K2CO3) | Requires stereochemical control |
| Salt formation | Formation of hydrochloride salt | Dry HCl gas in ether, low temperature | Enhances stability and storage |
Research Findings and Industrial Considerations
- The use of precious metal catalysts (Rh, Pt) for pyridine hydrogenation is effective but costly and challenging for large-scale production due to catalyst recovery issues.
- Alternative catalysts like Pd/C offer a balance between activity and cost.
- Protection strategies (Boc, Cbz) are crucial for yield and purity.
- The ethylsulfanyl substitution step must be optimized to prevent racemization and side reactions.
- Purification is generally straightforward involving solvent extraction, crystallization, and salt formation.
- The overall synthetic routes emphasize high yield (>90%), high optical purity (>99%), and cost-effectiveness for industrial application.
Chemical Reactions Analysis
Types of Reactions
3-[(Ethylsulfanyl)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding piperidine derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives without the ethylsulfanyl group.
Substitution: Various substituted piperidine derivatives depending on the electrophile used.
Scientific Research Applications
3-[(Ethylsulfanyl)methyl]piperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and mechanisms involving piperidine derivatives.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(Ethylsulfanyl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The ethylsulfanyl group may enhance the compound’s binding affinity and specificity, leading to distinct biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
Table 1: Key Structural and Molecular Comparisons
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituent(s) |
|---|---|---|---|
| 3-[(Ethylsulfanyl)methyl]piperidine HCl (1248515-68-5) | C₈H₁₆ClNS | 193.73 | Ethylsulfanyl (-S-CH₂CH₃) |
| 3-(3-Ethoxy-benzyl)-piperidine HCl (1171079-15-4) | C₁₄H₂₀ClNO | 261.77 | Ethoxybenzyl (-O-CH₂-C₆H₅) |
| 3-[(4-Chloro-3-ethylphenoxy)methyl]piperidine HCl (1220036-62-3) | C₁₄H₂₁Cl₂NO | 290.20 | Chloro-ethylphenoxy (-O-C₆H₃Cl-CH₂CH₃) |
| 3-[(Phenylsulfonyl)methyl]piperidine HCl (101768-74-5) | C₁₂H₁₈ClNO₂S | 275.79 | Phenylsulfonyl (-SO₂-C₆H₅) |
| Paroxetine Hydrochloride (78246-49-8) | C₁₉H₂₀FNO₃·HCl | 365.83 | Benzodioxolyloxy and fluorophenyl |
Key Observations :
- Steric Bulk: Larger substituents, such as the chloro-ethylphenoxy group (), increase steric hindrance, which may reduce binding affinity to compact receptor sites compared to the smaller ethylsulfanyl group.
- Halogen Influence : Chlorine or fluorine atoms in analogs (e.g., ) enhance electrophilicity and metabolic stability but may elevate toxicity risks .
Physicochemical Properties
Table 2: Solubility and Stability Profiles
Key Observations :
Pharmacological and Toxicological Profiles
- 3-[(Ethylsulfanyl)methyl]piperidine HCl: Limited direct pharmacological data, but sulfur-containing piperidines are explored for dopamine receptor modulation .
- Paroxetine HCl : A selective serotonin reuptake inhibitor (SSRI); its benzodioxol and fluorophenyl groups are critical for serotonin transporter affinity .
- 3-(3-Ethoxy-benzyl)-piperidine HCl : The ethoxybenzyl group may confer GABAergic activity , similar to other arylpiperidines .
- Toxicity : Sulfur-containing compounds may produce reactive metabolites (e.g., sulfoxides), whereas halogenated analogs risk bioaccumulation ().
Biological Activity
3-[(Ethylsulfanyl)methyl]piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and research findings.
The primary mechanism of action for this compound involves its interaction with specific receptors and enzymes. It has been shown to modulate the activity of fibroblast growth factor receptors (FGFRs), which are crucial in various signaling pathways that regulate cell proliferation and apoptosis.
Key Mechanisms Include:
- Inhibition of FGFR Activity: The compound inhibits FGFRs, leading to decreased cell proliferation and increased apoptosis.
- Interaction with Cytochrome P450: It may influence metabolic processes by interacting with cytochrome P450 enzymes, affecting drug metabolism and clearance.
Biological Activity and Case Studies
Recent studies have highlighted the compound's potential in various therapeutic areas, including anti-inflammatory and anticancer activities.
Table 1: Summary of Biological Activities
Research Findings
Several research studies have evaluated the biological effects of this compound:
- Anticancer Activity: A study demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis was linked to its inhibition of FGFR signaling pathways.
- Anti-inflammatory Properties: In animal models, the compound showed promise in reducing inflammation markers, suggesting potential applications in treating inflammatory diseases .
- Metabolic Effects: The compound's interaction with cytochrome P450 enzymes indicates a role in drug metabolism, which is critical for understanding its pharmacological profile and potential drug interactions.
Dosage Effects in Animal Models
The efficacy and toxicity of this compound appear to be dose-dependent. At lower doses, therapeutic effects were observed, while higher doses led to adverse effects such as hepatotoxicity.
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling 3-[(Ethylsulfanyl)methyl]piperidine hydrochloride in laboratory settings?
- Methodological Answer :
- Storage : Store in a dry environment at 2–8°C, avoiding exposure to moisture or heat .
- Personal Protective Equipment (PPE) : Use NIOSH/EN 166-certified safety goggles, nitrile gloves, and lab coats. Avoid skin contact and aerosol formation .
- Ventilation : Ensure fume hoods or local exhaust ventilation to minimize inhalation risks. Monitor airborne dust levels .
- Waste Disposal : Segregate chemical waste and collaborate with certified waste management services to prevent environmental contamination .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm molecular structure and substituent positions. Compare spectra with reference standards (e.g., PubChem data for analogous piperidine derivatives) .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection to assess purity. Optimize mobile phases (e.g., acetonitrile/water gradients) to resolve impurities .
- Mass Spectrometry (MS) : Apply ESI-MS or MALDI-TOF to verify molecular weight and detect trace byproducts .
Q. How can reaction efficiency be optimized during the synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or base catalysts (e.g., KCO) to enhance nucleophilic substitution between ethylsulfanyl and piperidine precursors .
- Solvent Optimization : Evaluate polar aprotic solvents (e.g., DMF, DMSO) for improved solubility and reaction kinetics. Monitor temperature stability .
- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction time/temperature .
Advanced Research Questions
Q. How can computational chemistry be integrated into the design of novel derivatives of this compound?
- Methodological Answer :
- Reaction Path Prediction : Apply density functional theory (DFT) to model reaction pathways and identify transition states. Use software like Gaussian or ORCA for energy barrier calculations .
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities of derivatives with target receptors (e.g., enzymes, GPCRs) .
- Machine Learning : Train models on existing piperidine derivative datasets to predict physicochemical properties (e.g., logP, solubility) and prioritize synthetic targets .
Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound analogs?
- Methodological Answer :
- Orthogonal Assays : Validate activity using multiple assays (e.g., enzymatic inhibition, cell-based viability tests) to rule out assay-specific artifacts .
- Structural Elucidation : Compare X-ray crystallography or cryo-EM structures of ligand-receptor complexes to identify binding mode discrepancies .
- Meta-Analysis : Aggregate published data to identify trends in structure-activity relationships (SAR) and contextualize outliers (e.g., pH-dependent activity variations) .
Q. How can membrane separation technologies improve the purification of this compound from complex reaction mixtures?
- Methodological Answer :
- Nanofiltration : Use polymeric membranes (e.g., polyamide) with tailored pore sizes to separate the target compound from low-MW byproducts .
- Simulated Moving Bed (SMB) Chromatography : Optimize SMB parameters (e.g., column length, flow rates) for continuous, high-yield purification .
- Process Modeling : Develop Aspen Plus simulations to predict solvent recovery efficiency and energy consumption .
Q. What methodologies are effective for analyzing the environmental impact of this compound during disposal?
- Methodological Answer :
- Ecotoxicity Testing : Conduct Daphnia magna or algal growth inhibition assays to assess acute toxicity .
- Degradation Studies : Use HPLC-MS to monitor photolytic or microbial degradation products in simulated wastewater .
- Life Cycle Assessment (LCA) : Model the compound’s environmental footprint from synthesis to disposal using software like SimaPro .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
